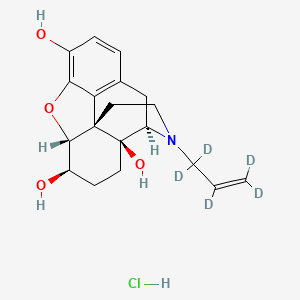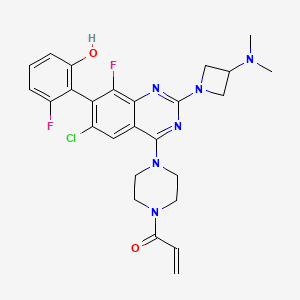
KRAS inhibitor-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KRAS inhibitor-7 is a small molecule compound designed to target and inhibit the activity of the KRAS protein, which is a small GTPase involved in cell signaling pathways that regulate cell growth and proliferation. KRAS mutations are among the most common oncogenic drivers in human cancers, particularly in non-small cell lung cancer, colorectal cancer, and pancreatic cancer . The development of KRAS inhibitors, including this compound, represents a significant advancement in targeted cancer therapy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of KRAS inhibitor-7 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions, such as cyclization and condensation reactions, to form the desired heterocyclic framework.
Functional Group Modifications: Various functional groups are introduced or modified through reactions such as halogenation, alkylation, and acylation to enhance the compound’s binding affinity and selectivity for KRAS.
Final Coupling Reactions: The final step involves coupling the core structure with specific side chains or substituents to achieve the desired pharmacological properties.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring high yield and purity. This may include optimizing reaction conditions, such as temperature, pressure, and solvent choice, as well as implementing purification techniques like crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
KRAS inhibitor-7 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can be used to modify specific functional groups, such as nitro groups, to amines.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halides, alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which may exhibit different binding affinities and selectivities for KRAS .
Wissenschaftliche Forschungsanwendungen
KRAS inhibitor-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS inhibitors.
Biology: Employed in cellular and molecular biology studies to investigate the role of KRAS in cell signaling and cancer progression.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety as a targeted cancer therapy.
Industry: Applied in the development of new therapeutic agents and drug formulations targeting KRAS-mutant cancers
Wirkmechanismus
KRAS inhibitor-7 exerts its effects by binding to the KRAS protein and inhibiting its activity. The compound specifically targets the switch regions of KRAS, preventing its interaction with downstream effectors such as Raf, PI3K, and RalGDS. This inhibition disrupts the KRAS-mediated signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells . The molecular targets and pathways involved include the MAPK and PI3K-AKT pathways .
Vergleich Mit ähnlichen Verbindungen
KRAS inhibitor-7 can be compared with other KRAS inhibitors, such as:
Sotorasib: A selective KRAS G12C inhibitor that has been approved for the treatment of non-small cell lung cancer.
Adagrasib: Another KRAS G12C inhibitor currently in clinical trials.
MRTX1133: A KRAS G12D inhibitor showing promise in preclinical studies.
Uniqueness
This compound is unique in its ability to target multiple KRAS mutants and its potential to overcome resistance mechanisms that limit the efficacy of other KRAS inhibitors .
Eigenschaften
Molekularformel |
C26H27ClF2N6O2 |
|---|---|
Molekulargewicht |
529.0 g/mol |
IUPAC-Name |
1-[4-[6-chloro-2-[3-(dimethylamino)azetidin-1-yl]-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C26H27ClF2N6O2/c1-4-20(37)33-8-10-34(11-9-33)25-16-12-17(27)21(22-18(28)6-5-7-19(22)36)23(29)24(16)30-26(31-25)35-13-15(14-35)32(2)3/h4-7,12,15,36H,1,8-11,13-14H2,2-3H3 |
InChI-Schlüssel |
LLBYZJQEXCUAIN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1CN(C1)C2=NC3=C(C(=C(C=C3C(=N2)N4CCN(CC4)C(=O)C=C)Cl)C5=C(C=CC=C5F)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Methoxynaphthalen-1-yl)-[2-methyl-1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B12426912.png)
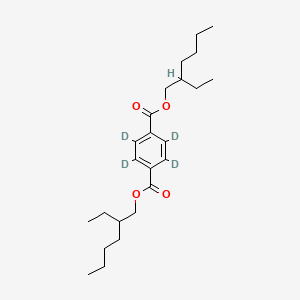
![3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5](/img/structure/B12426922.png)
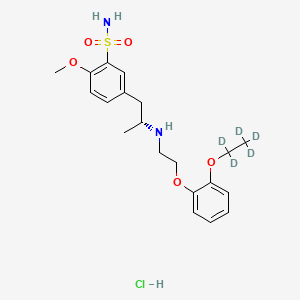
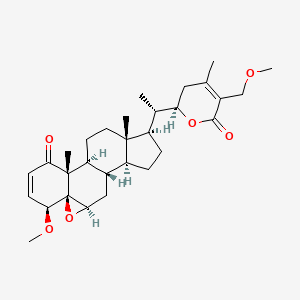
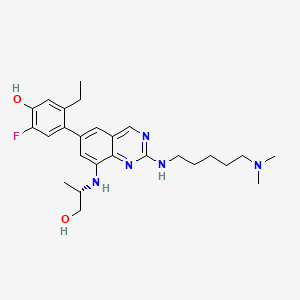
![(4S)-4-[[(2R)-2-[2-[2-[[(2S)-1-[(2R)-2-[[(2S)-5-amino-2-(methylamino)-5-oxopentyl]amino]-3-hydroxypropyl]pyrrolidin-2-yl]methylamino]ethylamino]ethylamino]-3-hydroxypropyl]amino]-5-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[2-[2-[2-[[(2S)-1-[2-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,4-diamino-4-oxobutan-2-yl]amino]pentan-2-yl]amino]methyl]pyrrolidin-1-yl]pentan-2-yl]amino]ethylamino]-4-methylpentan-2-yl]amino]ethylamino]ethylamino]ethylamino]pentan-2-yl]amino]-3-hydroxypropan-2-yl]amino]pentanamide](/img/structure/B12426959.png)
![10-[3-(4-Hydroxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12426966.png)
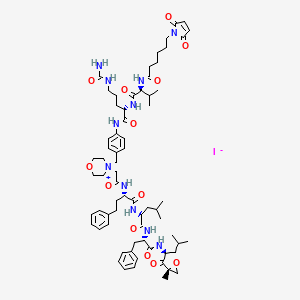
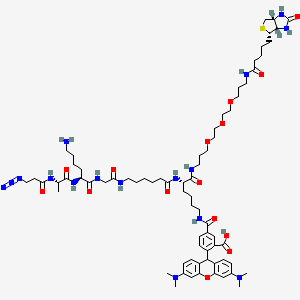
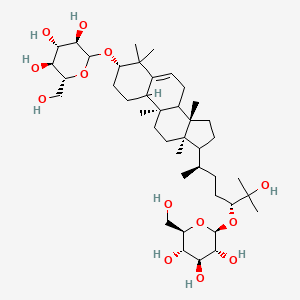
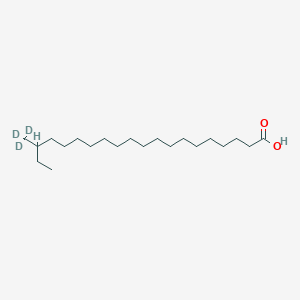
![N-[(E)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B12427005.png)
